molecular formula C25H17BrClN3 B14036852 5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine

5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14036852
M. Wt: 474.8 g/mol
InChI Key: AEEUHBMWJBFTGS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and trityl groups attached to the pyrrolopyrimidine core. It is primarily used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the core structure.

    Tritylation: The trityl group is introduced using trityl chloride in the presence of a base such as pyridine.

The reaction conditions generally involve stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

    Batch Processing: The reactions are carried out in large batches to maximize efficiency.

    Purification: Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the development of antiviral, anticancer, and anti-inflammatory drugs.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine and trityl groups, making it less versatile in certain synthetic applications.

    5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the trityl group, which affects its reactivity and applications.

    7-Trityl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the halogen atoms, resulting in different chemical properties and reactivity.

Uniqueness

The presence of both bromine and chlorine atoms, along with the trityl group, makes 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine unique. These functional groups provide a combination of reactivity and stability, making the compound highly valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C25H17BrClN3

Molecular Weight

474.8 g/mol

IUPAC Name

5-bromo-4-chloro-7-tritylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H17BrClN3/c26-21-16-30(24-22(21)23(27)28-17-29-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

AEEUHBMWJBFTGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=C4N=CN=C5Cl)Br

Origin of Product

United States

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